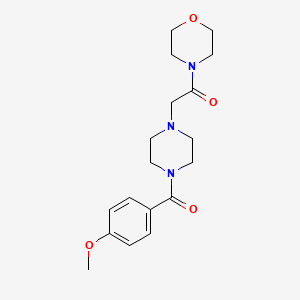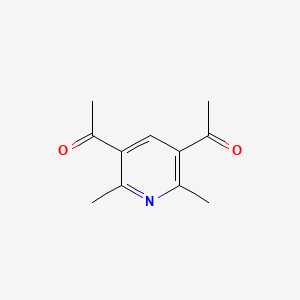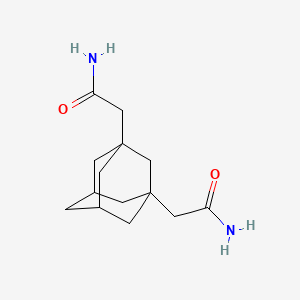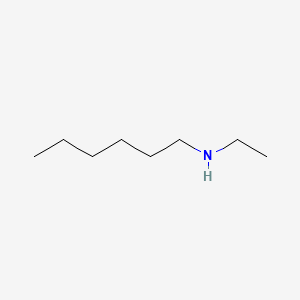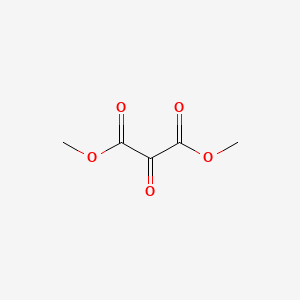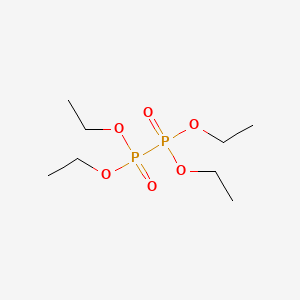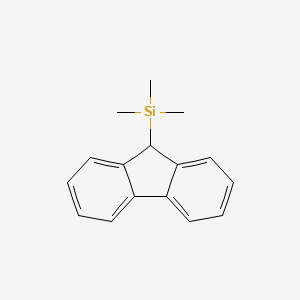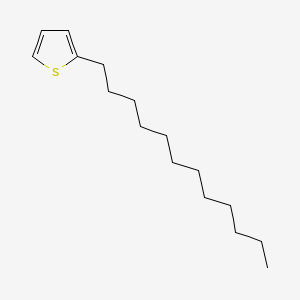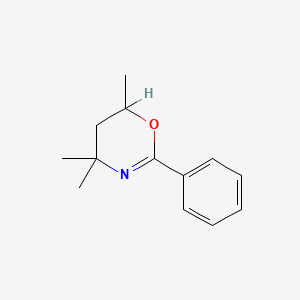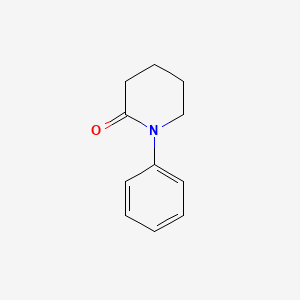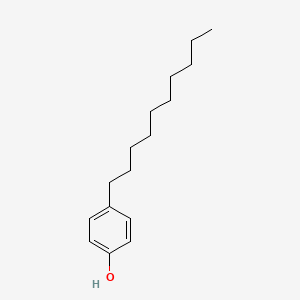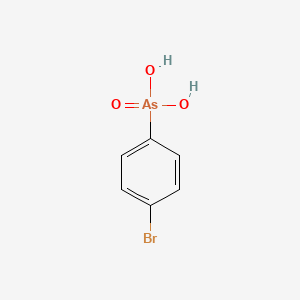
(4-Bromophenyl)arsonic acid
Descripción general
Descripción
(4-Bromophenyl)arsonic acid, also known as 4-BPA, is an organoarsenic compound that has been extensively studied for its potential applications in various scientific fields. The compound is a derivative of arsenic acid, and it is commonly used as a reagent in organic synthesis and as a tool for biochemical research. In
Aplicaciones Científicas De Investigación
Coordination Complex Structures
(4-Aminophenyl)arsonic acid, a compound structurally similar to (4-Bromophenyl)arsonic acid, has been used in the formation of complexes with alkaline earth metals (Mg, Ca, Sr, Ba). These complexes exhibit a three-dimensional network structure formed through hydrogen-bonding interactions, which can have potential applications in materials science and molecular engineering (Smith & Wermuth, 2017).
Veterinary Applications
Research on compounds like 3-Nitro-4-Hydroxyphenylarsonic Acid, which is chemically related to (4-Bromophenyl)arsonic acid, has shown their use in poultry feeding as anti-parasitic drugs and for growth stimulation (West, 1956).
Detection and Characterization
A study on Surface-Enhanced Raman Scattering (SERS) demonstrates the potential of using Silver/Polydimethylsiloxane Nanocomposites for the detection and characterization of trace amounts of organoarsenic drugs, including compounds similar to (4-Bromophenyl)arsonic acid (Olavarría-Fullerton et al., 2011).
Environmental Impact and Remediation
Studies have been conducted on the biotransformation of organoarsenic drugs in environmental conditions, providing insights into the environmental impact and potential remediation strategies for compounds related to (4-Bromophenyl)arsonic acid (Stolz et al., 2007).
Surface Modification and Nanotechnology
Arsonic acid groups have been explored for their strong affinity in surface modification of nanoparticles, such as iron oxide nanoparticles. This research indicates potential applications in nanotechnology and materials science (Ahn et al., 2013).
Propiedades
IUPAC Name |
(4-bromophenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsBrO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUFMQAMUHYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[As](=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278979 | |
| Record name | (4-bromophenyl)arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)arsonic acid | |
CAS RN |
55048-80-1 | |
| Record name | ANTINEOPLASTIC-10875 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-bromophenyl)arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



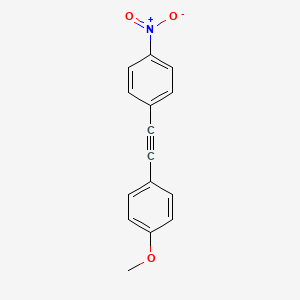
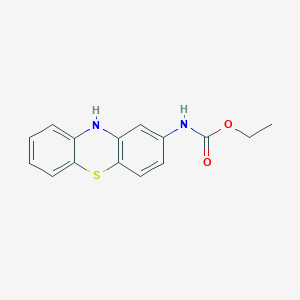
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)
